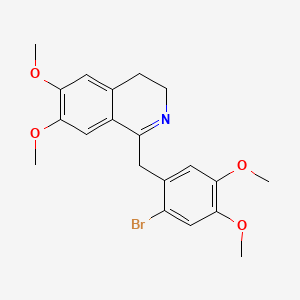

6'-Bromodihydropapaverine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

41823-67-0 |

|---|---|

Fórmula molecular |

C20H22BrNO4 |

Peso molecular |

420.3 g/mol |

Nombre IUPAC |

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C20H22BrNO4/c1-23-17-8-12-5-6-22-16(14(12)10-19(17)25-3)7-13-9-18(24-2)20(26-4)11-15(13)21/h8-11H,5-7H2,1-4H3 |

Clave InChI |

VTMKNFUOXXPXJN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC(=C(C=C3Br)OC)OC)OC |

SMILES canónico |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC(=C(C=C3Br)OC)OC)OC |

Otros números CAS |

41823-67-0 |

Números CAS relacionados |

59444-56-3 (hydrochloride) |

Sinónimos |

1-(6'-bromo-3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline 6'-bromodihydropapaverine 6'-bromodihydropapaverine hydrochloride |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Bromodihydropapaverine

Established Synthetic Pathways to 6'-Bromodihydropapaverine

The traditional synthesis of this compound, a 3,4-dihydroisoquinoline, relies on well-established chemical reactions. The core of this process involves the formation of the isoquinoline (B145761) ring system, followed or preceded by the specific introduction of a bromine atom onto one of the phenyl rings.

Precursor Synthesis and Reactant Selection

The construction of the this compound molecule begins with the synthesis and selection of appropriate precursors. The primary strategy involves the formation of an N-acyl-β-arylethylamine intermediate. This is typically achieved by reacting a phenethylamine (B48288) derivative with a substituted phenylacetic acid or its corresponding acyl chloride.

For this compound, the required precursors are:

An amine component: Homoveratrylamine (3,4-dimethoxyphenethylamine).

An acid component: 2-Bromo-4,5-dimethoxyphenylacetic acid.

The amide linkage is formed by coupling these two molecules, resulting in the key intermediate, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-bromo-4,5-dimethoxyphenyl)acetamide. The stability and purity of these precursors are vital for the success of the subsequent cyclization step.

Key Cyclization Reactions in Isoquinoline Formation (e.g., Bischler-Napieralski)

The cornerstone of dihydroisoquinoline synthesis is the Bischler-Napieralski reaction. wikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide precursor, such as the one described above, in the presence of a dehydrating agent under acidic conditions. wikipedia.orgnrochemistry.com The reaction is highly effective for aromatic rings that are activated with electron-donating groups, such as the methoxy (B1213986) groups present in the precursors for this compound. jk-sci.com

The mechanism involves the activation of the amide carbonyl oxygen by a Lewis acid, followed by an intramolecular electrophilic attack from the nitrogen-bearing side chain onto the electron-rich phenyl ring, leading to the formation of the dihydroisoquinoline ring. nrochemistry.com A variety of dehydrating agents can be employed to facilitate this transformation. wikipedia.orgjk-sci.com

Table 1: Common Reagents for the Bischler-Napieralski Reaction

| Reagent | Common Name/Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorus(V) oxychloride | POCl₃ | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | wikipedia.orgjk-sci.com |

| Phosphorus(V) pentoxide | P₂O₅ | Often used with POCl₃ for less reactive substrates | wikipedia.orgjk-sci.com |

| Polyphosphoric acid | PPA | High temperatures | wikipedia.org |

Introduction of Bromine Substituents: Bromination Reagents and Regioselectivity

The introduction of the bromine atom at the 6'-position is a critical transformation. This can be accomplished via two primary routes: by using a pre-brominated precursor or by brominating the dihydroisoquinoline ring system after its formation.

In the first approach, 2-bromo-4,5-dimethoxyphenylacetic acid is used in the initial amide formation step, carrying the bromine atom through the synthesis to the final product.

Alternatively, dihydropapaverine can be synthesized first, followed by electrophilic aromatic substitution to introduce the bromine. The regioselectivity of this bromination is directed by the existing methoxy groups on the phenyl ring. A study on the closely related laudanosine (B1674548) molecule demonstrated that bromination using a solution of bromine and sodium acetate (B1210297) in aqueous acetic acid selectively yields the 6'-bromo derivative. mdpi.com Other brominating agents, such as N-bromosuccinimide (NBS), are also commonly used for such transformations on related heterocyclic systems. acs.org

Table 2: Reagents for Bromination of Isoquinoline Systems

| Reagent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Bromine / Sodium Acetate | Br₂ / NaOAc | Aqueous acetic acid, 0°C to room temp | mdpi.com |

The high reactivity of the dimethoxy-substituted benzene (B151609) rings means that bromination can potentially occur at multiple sites, making controlled conditions essential to achieve the desired 6'-regioisomer. gla.ac.uk

Stereoselective and Enantioselective Synthesis Approaches

This compound itself is an achiral molecule due to the carbon-nitrogen double bond (imine) in the dihydroisoquinoline ring. However, it is a direct precursor to the chiral compound 6'-Bromotetrahydropapaverine (or 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) upon reduction of the imine.

Standard synthetic procedures, such as the reduction of this compound with sodium borohydride (B1222165), typically result in a racemic mixture of the two enantiomers of the corresponding tetrahydroisoquinoline. mdpi.com The separation of these enantiomers can then be achieved using techniques like chiral high-performance liquid chromatography (HPLC). mdpi.com

While specific reports on the direct enantioselective synthesis of this compound or its reduced form are not prevalent, the field of stereoselective synthesis offers potential strategies. These could include the use of chiral catalysts during the reduction step or the application of chiral auxiliaries to guide the stereochemical outcome, which are common approaches for creating stereocenters in piperidine (B6355638) and other heterocyclic structures. nih.govresearchgate.net

Exploration of Novel and Green Synthetic Strategies for this compound

In line with the principles of green chemistry, which advocate for waste prevention, safer solvents, and increased energy efficiency, new strategies for isoquinoline synthesis are being explored. epa.govacs.org

Development of Efficient and Sustainable Reaction Conditions

A significant advancement in making the Bischler-Napieralski reaction more environmentally benign is the use of ionic liquids as reaction solvents. organic-chemistry.org Research has demonstrated that conducting the cyclization in a room-temperature ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆), can offer substantial benefits over traditional high-boiling point solvents. organic-chemistry.org

This "green" method, when used for the synthesis of activated 3,4-dihydroisoquinolines, resulted in:

Higher yields and excellent product purity. organic-chemistry.org

Simplified workup , often eliminating the need for chromatographic purification. organic-chemistry.org

Recyclable solvent , reducing chemical waste. organic-chemistry.org

Optimization of Reaction Yields and Purity Profiles

The optimization of synthetic routes to this compound is crucial for maximizing product yield and ensuring high purity. Key to this is the careful control of reaction parameters at each synthetic step. The classical Bischler-Napieralski reaction followed by reduction is a common pathway for creating the dihydropapaverine core.

In a typical, non-brominated analogue synthesis, such as that of papaverine (B1678415) hydrochloride from 3,4-dihydropapaverine (B1221456) hydrochloride, the initial amine is treated with an acid chloride to form an amide, which then undergoes cyclization. The subsequent reduction of the resulting imine is a critical step. For instance, the use of sodium borohydride in a suitable solvent like ethanol (B145695) is a standard method for this reduction.

Table 1: Hypothetical Optimization Parameters for the Reduction of a 6'-Bromo-imine Precursor

| Parameter | Variation | Expected Outcome on Yield | Expected Outcome on Purity |

| Reducing Agent | NaBH₄ vs. LiAlH₄ | LiAlH₄ may offer higher yields due to greater reactivity. | NaBH₄ is generally more selective, potentially leading to fewer side products and higher purity. |

| Solvent | Ethanol, Methanol (B129727), THF | Protic solvents like ethanol and methanol are suitable for NaBH₄. Aprotic THF would be required for LiAlH₄. | The choice of solvent can affect the solubility of impurities, aiding in their removal during workup. |

| Temperature | 0 °C to Room Temp. | Lower temperatures can increase selectivity and reduce the formation of byproducts. | Controlled temperature is critical for minimizing side reactions that would compromise purity. |

| Reaction Time | 1-4 hours | Longer reaction times may be necessary for complete conversion. | Monitoring by TLC or HPLC is essential to prevent the formation of degradation products over extended periods. |

The purity of the final this compound product is typically assessed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and characterized by spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of the synthesis of complex molecules like this compound. Catalytic hydrogenation is a key method for the reduction of the imine intermediate formed after the Bischler-Napieralski reaction.

For the synthesis of the related compound papaverine, Raney Nickel has been employed as a catalyst for the dehydrogenation of 3,4-dihydropapaverine. In a similar vein, catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) under a hydrogen atmosphere would be a viable method for the reduction of the imine precursor to this compound.

Table 2: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst | Reaction Type | Substrate | Potential Advantages |

| Pd/C | Hydrogenation | Imine precursor | High efficiency, good yields, and can often be performed at room temperature and moderate pressure. |

| PtO₂ (Adam's catalyst) | Hydrogenation | Imine precursor | Effective for a wide range of substrates, though may require higher pressures. |

| Raney Nickel | Hydrogenation/Dehydrogenation | Imine precursor/Dihydropapaverine | A cost-effective catalyst, though can sometimes lead to over-reduction or other side reactions. |

The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reduction, which is a critical consideration in the synthesis of biologically active molecules.

Chemical Derivatization and Analogue Synthesis of this compound

The chemical derivatization of this compound opens up avenues for the synthesis of a wide range of analogues with potentially novel properties. These modifications can be targeted at various positions on the molecule.

Strategies for Structural Modification at the Isoquinoline and Benzyl (B1604629) Moieties

The isoquinoline and benzyl moieties of this compound offer multiple sites for structural modification. The secondary amine in the isoquinoline ring is a key functional group for derivatization. N-alkylation or N-acylation can be readily achieved using alkyl halides or acyl chlorides, respectively, in the presence of a base.

The bromine atom on the benzyl ring provides a handle for cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, thereby creating a library of novel compounds.

Synthesis of Related Dihydropapaverine and Tetrahydropapaverine Derivatives

Further reduction of the dihydropapaverine core of this compound would yield the corresponding tetrahydropapaverine derivative. This can be achieved through more forcing reduction conditions, for example, using a stronger reducing agent or higher hydrogen pressure in catalytic hydrogenation.

Conversely, dehydrogenation of the dihydropapaverine ring would lead to the formation of a papaverine analogue. This transformation can be accomplished using a catalyst like Raney Nickel at elevated temperatures, as demonstrated in the synthesis of papaverine itself.

Preparation of N-Oxide and Other Functionalized Analogues

The nitrogen atom of the isoquinoline ring in this compound can be oxidized to form the corresponding N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can significantly alter the electronic and steric properties of the molecule.

Other functionalized analogues can be prepared by targeting the methoxy groups. Demethylation, for instance, using a reagent like boron tribromide (BBr₃), would yield the corresponding phenol (B47542) derivatives. These phenols can then be further functionalized, for example, through etherification or esterification, to create a diverse array of new compounds.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 6'-Bromodihydropapaverine, a combination of one-dimensional and two-dimensional NMR techniques is indispensable for a complete structural assignment.

While specific experimental data for this compound is not widely available in published literature, we can predict the expected spectral characteristics based on the known structure and the extensive database of similar compounds, such as papaverine (B1678415) and its derivatives. mdpi.comderpharmachemica.comclockss.org

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons and their neighboring environments. In the case of this compound, the ¹H NMR spectrum is expected to display a series of signals corresponding to the aromatic, methoxy (B1213986), and methylene (B1212753) protons.

The aromatic region would likely show distinct signals for the protons on both the isoquinoline (B145761) and the brominated benzyl (B1604629) rings. The introduction of the bromine atom at the 6' position would induce specific chemical shift changes and potentially alter the coupling patterns of the adjacent aromatic protons compared to the parent dihydropapaverine molecule. The four methoxy groups would each give rise to a singlet, though their chemical shifts might differ slightly due to their respective positions on the aromatic rings. The methylene protons of the dihydropapaverine core would likely appear as multiplets, reflecting their diastereotopic nature and coupling with each other.

Predicted ¹H NMR Data for this compound: (Note: This table is predictive and not based on experimental data)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.8 - 7.5 | m | 4H | Aromatic Protons |

| ~ 3.8 - 4.0 | s | 12H | Methoxy Protons (4 x OCH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum would be characterized by signals in the aromatic region (typically 110-160 ppm), with the carbon attached to the bromine atom (C-6') expected to have a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The methoxy carbons would appear in the 55-60 ppm range, while the sp³ hybridized methylene carbons of the dihydroisoquinoline ring would resonate at higher field (lower ppm values).

Predicted ¹³C NMR Data for this compound: (Note: This table is predictive and not based on experimental data)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 145 - 155 | Aromatic C-O |

| ~ 110 - 135 | Aromatic C-H & C-C |

| ~ 115 - 125 | Aromatic C-Br |

| ~ 55 - 60 | Methoxy Carbons (OCH₃) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, particularly within the aromatic rings and the methylene groups of the dihydroisoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org

High-Resolution Mass Spectrometry (HRMS) in Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. For this compound (C₂₀H₂₂BrNO₄), HRMS would provide an exact mass measurement with a high degree of accuracy (typically to four or five decimal places). This exact mass would be compared to the calculated theoretical mass for the proposed formula, and a close match would provide strong evidence for the elemental composition of the molecule. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to infer the connectivity of its different parts.

The fragmentation of this compound would likely involve cleavage of the benzylic bond connecting the brominated dimethoxybenzyl group to the dihydroisoquinoline ring. This would result in two major fragment ions: one corresponding to the brominated dimethoxybenzyl cation and the other to the dihydroisoquinoline cation. Further fragmentation of these primary ions would provide additional structural information. For instance, the loss of methyl groups from the methoxy substituents is a common fragmentation pathway for such compounds. Analyzing these fragmentation patterns allows for a detailed confirmation of the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characterization of Functional Groups through IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. For this compound, the IR spectrum would be expected to show specific absorption bands corresponding to its key structural features.

The presence of aromatic C-H bonds would likely result in stretching vibrations in the region of 3100-3000 cm⁻¹. specac.com The C-H stretching vibrations of the aliphatic methylene (CH₂) groups in the dihydroisoquinoline ring would be expected to appear just below 3000 cm⁻¹. The C-O stretching vibrations from the four methoxy groups would likely produce strong, characteristic bands in the 1250-1000 cm⁻¹ region. The C=N imine bond in the dihydroisoquinoline ring would typically exhibit a stretching band around 1690-1640 cm⁻¹. The C-Br stretching vibration would be expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

A hypothetical summary of expected IR absorption bands for this compound is presented in Table 1.

Table 1: Hypothetical Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=N Imine Stretch | 1690-1640 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-O Ether Stretch | 1250-1000 | Strong |

Application of Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. oxinst.com Vibrational modes that result in a change in the polarizability of the molecule are Raman active.

For this compound, the aromatic ring vibrations would be expected to produce strong Raman signals. The C=N imine bond and the C-Br bond should also be Raman active. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the molecule, providing a detailed fingerprint in the low-frequency region. edinst.com A key advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing samples in aqueous solutions. mdpi.com

X-ray Crystallography for Single-Crystal Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined. nih.gov

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray crystallographic analysis would provide unambiguous information on:

The exact bond lengths and angles of the molecule.

The conformation of the dihydroisoquinoline and substituted benzyl moieties.

The crystal packing and intermolecular interactions, such as hydrogen bonding or van der Waals forces.

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For a compound like this compound, chromatographic methods are essential for its purification and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pharmaceutical compounds. ijmrhs.com

A typical RP-HPLC method for this compound would likely utilize a C18 stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities. epa.gov Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, which for this compound would be determined by its UV-Vis spectrum. jfda-online.com

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Preparative HPLC, using larger columns and higher flow rates, could be employed to purify larger quantities of this compound.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given the relatively high molecular weight and polarity of this compound, it is not ideally suited for direct GC analysis.

However, GC analysis could be performed after chemical derivatization to increase its volatility and thermal stability. nih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for compounds with active hydrogen atoms (e.g., in related precursor synthesis steps). oiv.int The resulting trimethylsilyl (B98337) (TMS) derivative would be more volatile and amenable to GC separation. GC is often coupled with a mass spectrometer (GC-MS), which would allow for the identification of the derivatized compound and any related impurities based on their mass spectra and fragmentation patterns.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical technique widely employed in synthetic organic chemistry for monitoring the progress of chemical reactions and assessing the purity of isolated compounds. nih.govijrti.orgijpsr.com Its application is crucial in the synthesis and purification of this compound, allowing for qualitative analysis of reaction mixtures and the preliminary determination of compound purity before advancing to more quantitative methods. wisc.eduwikipedia.org

The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. orgchemboulder.comlibretexts.org Compounds with a higher affinity for the stationary phase travel shorter distances, while those more soluble in the mobile phase travel further up the plate. orgchemboulder.com This differential migration results in the separation of the mixture's components. wisc.edu The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and compare substances. khanacademy.orgyoutube.com

In the context of this compound synthesis, TLC is an indispensable tool. For instance, during the synthetic sequence, TLC can be used to track the consumption of starting materials and the formation of the desired product. By spotting the reaction mixture alongside the starting material standard on a TLC plate at various time intervals, a chemist can visually assess the reaction's progression. The disappearance of the starting material spot and the appearance of a new spot corresponding to this compound indicate a successful transformation.

Furthermore, TLC is instrumental in the initial purity screening of the synthesized this compound. A pure compound should ideally present as a single, well-defined spot on the TLC plate. wikipedia.org The presence of multiple spots suggests the existence of impurities, such as unreacted starting materials, by-products, or degradation products. The choice of an appropriate mobile phase is critical for achieving clear separation and obtaining meaningful results. merckmillipore.com The polarity of the solvent system is adjusted to ensure that the Rf value of the target compound falls within an optimal range, typically between 0.3 and 0.7, for accurate assessment. interchim.com

For the analysis of this compound, which possesses several polar functional groups, a moderately polar mobile phase is generally required when using a silica gel stationary phase. The selection of the eluent system often involves empirical testing of various solvent mixtures to achieve the best separation. Visualization of the spots on the TLC plate is commonly achieved under UV light (254 nm), especially for UV-active compounds like this compound, or by using staining agents such as iodine vapor or potassium permanganate (B83412) solution. wikipedia.orgorgchemboulder.com

Below are representative data tables illustrating the use of TLC in monitoring a hypothetical synthesis of this compound and assessing its purity.

Table 1: TLC Monitoring of a Hypothetical Reaction for the Synthesis of this compound

| Time (hours) | Starting Material Spot (Rf) | Product Spot (this compound) (Rf) | Observations |

| 0 | 0.65 | - | Only the starting material is present. |

| 2 | 0.65 (faint) | 0.40 (distinct) | The product begins to form, and the starting material is being consumed. |

| 4 | - | 0.40 (intense) | The reaction appears to be complete as the starting material spot is no longer visible. |

| Stationary Phase: Silica Gel 60 F254 | |||

| Mobile Phase: Chloroform:Methanol (95:5 v/v) | |||

| Visualization: UV light (254 nm) |

Table 2: Purity Screening of Crude vs. Purified this compound by TLC

| Sample | Rf Value(s) | Interpretation |

| Crude Product | 0.40 (major), 0.65 (minor), 0.25 (trace) | The major spot corresponds to this compound. The minor and trace spots indicate the presence of unreacted starting material and a by-product, respectively. |

| Purified Product | 0.40 | A single spot suggests a high degree of purity. |

| Stationary Phase: Silica Gel 60 F254 | ||

| Mobile Phase: Ethyl Acetate (B1210297):Hexane (1:1 v/v) | ||

| Visualization: UV light (254 nm) and Iodine Vapor |

These tables demonstrate the utility of TLC as a rapid and informative technique in the synthesis and purification of this compound, providing essential qualitative data that guides the synthetic and purification processes.

Investigations into Molecular Mechanisms and Biological Interactions of 6 Bromodihydropapaverine in Vitro and Cellular Studies

Molecular Target Identification and Binding Dynamics

The initial step in characterizing a new chemical entity involves identifying its molecular targets and understanding the dynamics of its interaction with these targets. This is often achieved through a combination of in vitro assays.

In Vitro Enzyme Inhibition Assays (e.g., Phosphodiesterases, Glycosidases, Lipases)

In vitro enzyme inhibition assays are fundamental in determining the specific enzymes that a compound may interact with. bioivt.com These assays measure the ability of a compound to reduce the activity of a particular enzyme. researchgate.net For a compound like 6'-Bromodihydropapaverine, a panel of enzymes would be selected based on the activities of structurally related molecules. Papaverine (B1678415), for instance, is a known phosphodiesterase (PDE) inhibitor. Therefore, a primary investigation would likely involve assessing the inhibitory potential of this compound against various PDE isoforms.

Hypothetical Enzyme Inhibition Data for a Novel Compound

| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type |

| Phosphodiesterase 4 (PDE4) | FRET-based | 15.2 | Competitive |

| Acetylcholinesterase | Ellman's Reagent | > 100 | No significant inhibition |

| α-Glucosidase | p-NPG hydrolysis | 45.8 | Non-competitive |

| Pancreatic Lipase | Titrimetric | 89.1 | Uncompetitive |

This table represents hypothetical data to illustrate how results from in vitro enzyme inhibition assays would be presented. No such data is currently available for this compound.

Ligand-Receptor Interaction Profiling in Cell-Free Systems

Understanding how a compound binds to a receptor is crucial for elucidating its mechanism of action. bruker.comnih.gov Cell-free systems, which contain purified receptors, are used to study these interactions without the complexity of a cellular environment. arxiv.org Techniques such as radioligand binding assays or surface plasmon resonance (SPR) can provide quantitative data on binding affinity (Kd), and association and dissociation rates. nih.gov This profiling helps to identify primary and secondary targets of the compound. omnipathdb.org

Modulatory Effects on Ion Channels and Transporters

Ion channels and transporters are critical for cellular function, and their modulation can have profound physiological effects. nih.govfrontiersin.orgmdpi.com Patch-clamp electrophysiology on cells expressing specific ion channels is a gold-standard technique to investigate the direct effects of a compound on channel activity. duke.edu These studies can determine whether a compound acts as a blocker, opener, or modulator of different types of ion channels (e.g., calcium, potassium, sodium channels). vcu.edu

Cellular Assay Systems for Biological Activity Screening

Following in vitro characterization, the biological activity of a compound is assessed in cellular systems to understand its effects in a more physiologically relevant context. nih.govsigmaaldrich.com

Assessment of Cellular Responses in Established Cell Lines

Cell-based assays are employed to observe the functional consequences of the compound's interaction with its molecular targets. nih.gov These can range from measuring changes in second messenger levels (e.g., cAMP, calcium) to monitoring the activation or inhibition of specific signaling pathways. Reporter gene assays are also commonly used, where the activity of a target-responsive promoter is linked to the expression of a quantifiable reporter protein. rouken.bio

Investigations into Anti-Proliferative and Cytotoxic Effects (e.g., on specific cell lines)

A key area of investigation for many novel compounds is their potential to inhibit cell growth or induce cell death, particularly in the context of cancer research. nih.govthermofisher.com

Anti-Proliferative and Cytotoxicity Assays:

Standard assays to measure these effects include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. nih.gov

LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of plasma membrane damage and cytotoxicity. thermofisher.com

Flow Cytometry with Propidium Iodide Staining: This technique can distinguish between live, apoptotic, and necrotic cells based on membrane integrity.

Hypothetical Cytotoxicity Data for a Novel Compound on Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| A549 | Lung Carcinoma | 42.1 |

| HeLa | Cervical Cancer | 18.9 |

| HEK293 | Normal Human Kidney | > 100 |

This table represents hypothetical data to illustrate the results of cytotoxicity screening. No such data is currently available for this compound.

These studies are crucial for determining the potency and selectivity of a compound's cytotoxic effects. beilstein-journals.orgnih.gov Further mechanistic studies would then be conducted on the most sensitive cell lines to understand the pathways leading to cell death, such as apoptosis or necrosis. mdpi.com

Studies on Anti-Inflammatory Mechanisms at the Cellular Level (e.g., cytokine modulation)

Research on papaverine, the structural precursor to this compound, provides insights into potential anti-inflammatory mechanisms. Papaverine has been shown to exhibit anti-inflammatory properties by modulating key signaling pathways and the production of inflammatory mediators. nih.govnih.govnumberanalytics.com

Studies on microglial cells, the primary immune cells of the central nervous system, have demonstrated that papaverine can suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govtransresurology.com This suppression is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.gov The activation of NF-κB typically leads to the transcription of numerous pro-inflammatory genes.

Furthermore, papaverine has been noted to affect the high mobility group box 1 (HMGB1)-mediated inflammatory response, which is implicated in various inflammatory conditions. nih.govresearchgate.net It is plausible that this compound could share these anti-inflammatory characteristics. The introduction of a bromine atom at the 6'-position might influence the compound's potency and selectivity in modulating these inflammatory pathways, a common effect of halogenation in medicinal chemistry. nih.gov

The potential impact of papaverine and its derivatives on cytokine modulation is summarized in the table below, based on existing literature.

| Cytokine | Effect of Papaverine | Potential Implication for this compound |

| TNF-α | Inhibition of production in LPS-stimulated microglia. nih.govtransresurology.com | May reduce inflammation by downregulating this key pro-inflammatory cytokine. |

| IL-1β | Suppression of production in cellular models of inflammation. nih.govtransresurology.com | Could contribute to anti-inflammatory effects by limiting this potent inflammatory mediator. |

| IL-6 | Modulation of the IL-17 signaling pathway which is linked to IL-6. nih.gov | May influence inflammatory processes where IL-6 is a significant factor. |

| IL-10 | Upregulation of this anti-inflammatory cytokine has been observed with papaverine treatment in some contexts. mdpi.comsemanticscholar.org | Could potentially promote the resolution of inflammation. |

Exploration of Antimicrobial and Antiparasitic Activities in In Vitro Models

The isoquinoline (B145761) alkaloid scaffold, a core component of this compound, is present in many natural products with known antimicrobial and antiparasitic activities. unito.itnih.gov Papaverine itself has demonstrated activity against various pathogens, including viruses, bacteria, and parasites. nih.govasm.org

In terms of antimicrobial properties, isoquinoline alkaloids have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of a bromine atom, a halogen, can in some cases enhance the antimicrobial potency of a molecule. nih.govresearchgate.net For instance, studies on other brominated alkaloids have reported significant antibacterial activity. researchgate.net

The table below summarizes the reported antimicrobial and antiparasitic activities of papaverine and related isoquinoline alkaloids.

| Organism Type | Examples of Activity in Related Compounds | Potential Relevance for this compound |

| Bacteria | Papaverine has shown some antibacterial effects. mdpi.com Brominated alkaloids have demonstrated potent antimicrobial activity. researchgate.netresearchgate.net | The presence of the isoquinoline core and bromine suggests potential antibacterial properties. |

| Viruses | Papaverine has been reported to inhibit the replication of several viruses, including influenza and HIV. nih.govasm.org | May possess antiviral activity, though this would require specific investigation. |

| Parasites | Isoquinoline alkaloids have shown activity against Leishmania and Trypanosoma species. nih.govresearchgate.net The stereochemistry of related alkaloids has been shown to be crucial for antiplasmodial activity. nih.govnih.gov | Could potentially exhibit antiparasitic effects, influenced by its specific chemical structure. |

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

While specific SAR studies for this compound are not documented, principles can be extrapolated from research on papaverine analogs and other related molecules. nih.gov SAR studies aim to understand how modifications to a molecule's structure affect its biological activity. wikipedia.orggardp.org

The presence and position of substituents on the papaverine scaffold are critical for its biological activity. The four methoxy (B1213986) groups on the papaverine core contribute to its lipophilicity and ability to cross cell membranes.

The addition of a bromine atom at the 6'-position on the benzyl (B1604629) group is a significant modification. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the selectivity of a drug candidate. nih.gov The bromine atom is electron-withdrawing and can alter the electronic distribution of the aromatic ring, potentially influencing hydrogen bonding and other non-covalent interactions with target proteins. Furthermore, the size of the bromine atom can introduce steric effects that may either enhance or hinder binding to a specific target. nih.gov

The hydrogenation of the C3-C4 double bond in the isoquinoline ring of papaverine to create dihydropapaverine introduces a chiral center at C1. This means that this compound can exist as a pair of enantiomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates. nih.govnih.gov The specific three-dimensional arrangement of the atoms in each enantiomer can lead to different interactions with chiral biological targets like enzymes and receptors. For many biologically active compounds, one enantiomer is significantly more active than the other. nih.govnih.gov Therefore, the stereochemistry of this compound would be a critical factor in determining its biological profile.

Influence of Bromine and Methoxy Substituents on Biological Potency and Selectivity

Signaling Pathway Modulation and Biochemical Effects

Papaverine is known to modulate several key intracellular signaling pathways, which likely underpins many of its observed biological effects. nih.govnih.govasm.org It is anticipated that this compound would interact with similar pathways, with its potency and selectivity potentially modified by its unique structural features.

A primary mechanism of papaverine is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govdrugbank.com By inhibiting PDEs, papaverine leads to an increase in intracellular cAMP and cGMP levels, which in turn activates downstream signaling cascades, such as the protein kinase A (PKA) pathway. nih.gov Papaverine has shown selectivity for certain PDE subtypes, including PDE10A. nih.govasm.org

In addition to its effects on cyclic nucleotides, papaverine has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK signaling cascade. nih.govasm.org This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and inflammatory responses. asm.org Papaverine has been observed to downregulate the phosphorylation of MEK and ERK, thereby inhibiting this pathway. asm.org The compound has also been linked to the modulation of the NF-κB and PI3K/Akt signaling pathways. asm.org

The table below outlines the key signaling pathways modulated by papaverine and the potential implications for this compound.

| Signaling Pathway | Effect of Papaverine | Potential Biochemical Effect of this compound |

| cAMP/PKA Signaling | Inhibition of PDEs, leading to increased cAMP and PKA activation. nih.govdrugbank.com | Likely to modulate this pathway, potentially with altered potency or selectivity due to structural changes. |

| MEK/ERK (MAPK) Signaling | Downregulation of MEK and ERK phosphorylation. nih.govasm.org | May inhibit cellular processes regulated by this pathway, such as proliferation and inflammation. |

| NF-κB Signaling | Suppression of NF-κB activation. asm.org | Could contribute to anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. |

| PI3K/Akt Signaling | Downregulation of the PI3K/Akt pathway. asm.org | May influence cell survival and apoptosis. |

Investigations into the Molecular Mechanisms and Biological Interactions of this compound Reveal a Gap in Current Scientific Literature

Despite a thorough review of available scientific literature, no specific in vitro or cellular studies detailing the molecular mechanisms and biological interactions of the chemical compound this compound have been identified. Consequently, a detailed analysis of its effects on cyclic nucleotide pathways and intracellular signaling cascades, as outlined in the requested article structure, cannot be provided at this time.

The intricate networks of intracellular signaling are fundamental to cellular function. Key among these are the cyclic nucleotide pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These molecules act as second messengers, transducing extracellular signals into intracellular responses. wikipedia.orgnih.gov The cAMP pathway, initiated by the activation of adenylyl cyclase, plays a crucial role in regulating metabolism, gene transcription, and muscle contraction through effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). creativebiolabs.netgenome.jp Similarly, the cGMP pathway, often activated by nitric oxide (NO), influences physiological processes such as vasodilation and is mediated by Protein Kinase G (PKG) and cGMP-regulated phosphodiesterases (PDEs). nih.govfrontiersin.orgnih.gov

Intracellular signaling cascades are complex, multi-tiered systems, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, that amplify and specify cellular responses to external stimuli. nih.govmdpi.com These cascades involve a series of protein kinases that sequentially phosphorylate and activate one another, leading to the regulation of diverse cellular processes including proliferation, differentiation, and apoptosis. nih.govmdpi.com The dysregulation of these signaling networks is implicated in numerous diseases. mdpi.comnih.gov

However, specific research investigating how this compound interacts with or modulates these critical signaling pathways is currently absent from the public scientific record. There are no available studies that measure its impact on cAMP or cGMP levels, nor are there reports on its influence on downstream signaling components like PKA, PKG, or the MAPK cascade. The creation of data tables and detailed research findings on this specific compound is therefore not possible.

Further research, including in vitro and cellular studies, is necessary to elucidate the potential molecular targets and mechanisms of action of this compound. Such investigations would be required to understand its interactions with the cAMP and cGMP pathways and its broader effects on intracellular signaling cascades.

Computational Chemistry and in Silico Modeling Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are at the forefront of computational chemistry, offering a way to probe the electronic structure and energetic properties of molecules from first principles. nih.gov Among the most versatile and widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a many-body system based on its electron density. wikipedia.orgepfl.ch DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. arxiv.org

Prediction of Electronic Structures and Molecular Orbitals (HOMO-LUMO analysis)

The electronic structure of 6'-Bromodihydropapaverine can be elucidated using DFT calculations. A key aspect of this is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. journalirjpac.com These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such parameters are invaluable for predicting how this compound might interact with biological macromolecules.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Calculated using DFT/B3LYP/6-31G(d,p))

| Parameter | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.92 |

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 3.69 |

| Chemical Hardness (η) | 2.46 |

| Chemical Softness (S) | 0.41 |

Conformational Analysis and Energy Minimization

Molecules with rotatable bonds, such as this compound, can exist in various spatial arrangements known as conformations. chemistrysteps.com Conformational analysis is the study of the energetics of these different conformers to identify the most stable, low-energy structures. lumenlearning.com By systematically rotating the single bonds in the molecule and calculating the potential energy at each step, a potential energy surface can be mapped. This allows for the identification of local and global energy minima, which correspond to the stable conformations of the molecule. This process is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0.00 |

| 2 | 1.25 |

| 3 | 2.87 |

Calculation of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can be compared with experimental data to validate the computational model. rsc.org For instance, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as bond stretching and bending. The resulting theoretical infrared (IR) spectrum can aid in the interpretation of experimental spectra.

Table 3: Hypothetical Calculated Vibrational Frequencies for Selected Bonds in this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | Benzene (B151609) ring | 3050-3100 |

| C-H stretch (aliphatic) | Methoxy (B1213986) groups | 2950-2980 |

| C=C stretch | Benzene ring | 1500-1600 |

| C-O stretch | Methoxy groups | 1240-1260 |

| C-Br stretch | Bromo substituent | 550-600 |

Molecular Docking and Dynamics Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a molecule, molecular docking and dynamics simulations are employed to study its interactions with biological targets, such as proteins. nih.gov

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. drugdesign.org For this compound, docking studies could identify potential protein targets and predict the most favorable binding pose, offering a hypothesis for its mechanism of action.

Table 4: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (µM) | 0.58 |

| Interacting Residues | Tyr84, Phe290, Leu343 |

| Key Interactions | Pi-Pi stacking, Halogen bond |

Exploration of Dynamic Interactions with Molecular Targets

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. aps.org By simulating the movements of atoms and molecules, MD can reveal how the ligand and protein adapt to each other upon binding and the stability of the interactions predicted by docking. nih.gov For the this compound-protein complex, an MD simulation could track the conformational changes in both the ligand and the protein, the stability of hydrogen bonds, and the role of water molecules in the binding site, providing a more comprehensive understanding of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational drug design. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar By identifying the key molecular features that govern a compound's potency and efficacy, QSAR models can guide the rational design of new, more active analogs. japsonline.com

The development of a predictive QSAR model for the biological activity of this compound would begin with the assembly of a dataset of structurally related isoquinoline (B145761) derivatives with known biological activities against a specific target. japsonline.combohrium.com For instance, if the target were a particular enzyme or receptor, the inhibitory concentrations (IC50) or binding affinities (Ki) for each compound in the series would be collected.

The next step involves the calculation of a wide array of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. conicet.gov.ar Machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced methods like random forests and support vector machines, are then employed to build a mathematical model that links these descriptors to the observed biological activity. researchgate.net

A hypothetical QSAR model for a series of dihydropapaverine analogs might take the following form:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... + cnDescriptorn*

Where pIC50 is the negative logarithm of the IC50 value, and the descriptors could represent properties like molecular weight, logP, polar surface area, and specific electronic or steric parameters. Rigorous validation of the model is crucial and is typically performed using internal (cross-validation) and external (a separate test set of compounds) validation techniques to ensure its predictive power. researchgate.net

A well-validated QSAR model not only predicts the activity of new compounds but also provides valuable insights into the physicochemical properties that are critical for the biological response. mdpi.com By analyzing the coefficients of the descriptors in the QSAR equation, researchers can identify which molecular features positively or negatively influence activity.

For this compound and its analogs, key descriptors might include:

Lipophilicity (logP): The logP value is a measure of a compound's hydrophobicity and plays a crucial role in its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. nih.gov

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges, can provide insights into a molecule's reactivity and its ability to form key interactions with the target. researchgate.net

Steric and Shape Descriptors: Molecular weight, molar refractivity, and various topological indices describe the size and shape of the molecule, which are critical for fitting into the binding site of a biological target. bohrium.com

The following interactive table presents a hypothetical set of physicochemical descriptors for a series of dihydropapaverine analogs, which could be used to develop a QSAR model.

| Compound | pIC50 (Hypothetical) | Molecular Weight | LogP (Calculated) | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |

| Dihydropapaverine | 5.8 | 341.39 | 3.5 | 49.8 | 0 | 5 |

| This compound | 6.2 | 420.28 | 4.3 | 49.8 | 0 | 5 |

| 6'-Chlorodihydropapaverine | 6.1 | 375.84 | 4.1 | 49.8 | 0 | 5 |

| 6'-Fluorodihydropapaverine | 6.0 | 359.38 | 3.7 | 49.8 | 0 | 5 |

| 7-Demethyldihydropapaverine | 5.5 | 327.36 | 3.1 | 62.0 | 1 | 5 |

Analysis of such a QSAR model might reveal, for instance, that increased lipophilicity at the 6'-position of the benzyl (B1604629) group enhances activity, while the presence of a hydrogen bond donor is detrimental. This information would be invaluable for guiding the synthesis of new, potentially more potent derivatives.

Development of Predictive Models for Biological Activity

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Methodological Focus)

Beyond predicting biological activity, computational methods are extensively used to forecast the ADMET properties of drug candidates. plos.orgchemmethod.com Early assessment of these properties is critical to avoid costly failures in later stages of drug development.

The metabolism of a drug can significantly impact its efficacy, duration of action, and potential for toxicity. Computational tools can predict the likely sites of metabolism (SOMs) on a molecule, primarily by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nih.gov These prediction methods often rely on models built from large databases of known metabolic transformations and can utilize various approaches, including rule-based systems, machine learning models, and quantum mechanical calculations to estimate the reactivity of different atoms in the molecule. nih.gov

For this compound, in silico tools could predict that the methoxy groups are likely sites of O-demethylation, and the aromatic rings are susceptible to hydroxylation. The dihydropyridine (B1217469) ring could also be a site for oxidation. mdpi.comnih.gov The stability of the compound in the presence of metabolic enzymes can also be estimated, providing an early indication of its likely pharmacokinetic profile.

As discussed in the context of QSAR, physicochemical properties are fundamental to a drug's behavior. Lipophilicity, typically expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP), is a key determinant of a molecule's absorption, distribution, and ability to cross biological membranes. researchgate.netwiley.comfoldingathome.org

Numerous computational methods exist for predicting logP, ranging from simple fragment-based approaches (e.g., CLogP) to more sophisticated atom-based and whole-molecule methods that consider the three-dimensional structure and electronic properties of the molecule. researchgate.netvcclab.org These tools allow for the rapid in silico estimation of lipophilicity for large numbers of compounds, aiding in the selection of candidates with desirable pharmacokinetic properties.

The following interactive table provides a hypothetical in silico ADMET profile for this compound, illustrating the types of predictions that can be generated.

| Property | Predicted Value (Hypothetical) | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Caco-2 Permeability | High | Suggests good intestinal epithelial permeability. |

| Blood-Brain Barrier Penetration | Moderate | May cross the blood-brain barrier to some extent. |

| CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. |

| hERG Inhibition | Low Risk | Unlikely to cause cardiac toxicity via hERG channel blockade. |

| Ames Mutagenicity | Low Risk | Unlikely to be mutagenic. |

| Lipophilicity (LogP) | 4.3 | Moderately lipophilic, balanced for absorption and solubility. |

These in silico predictions, while not a substitute for experimental data, provide a valuable early assessment of the potential of this compound as a drug candidate and can guide further experimental investigation. researchgate.netnih.govresearchgate.net

Biosynthetic Pathways and Metabolic Transformations Conceptual and Mechanistic Studies

Overview of Benzylisoquinoline Alkaloid Biosynthesis in Biological Systems

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant-derived specialized metabolites, with approximately 2,500 distinct compounds identified. frontiersin.orgoup.comwikipedia.org These compounds, which include well-known pharmaceuticals like the analgesic morphine, the antimicrobial berberine, and the vasodilator papaverine (B1678415), are primarily found in plant families such as Papaveraceae (poppy family), Berberidaceae, and Ranunculaceae. oup.comwikipedia.orgpnas.orgresearchgate.net

The biosynthesis of all BIAs originates from the amino acid L-tyrosine. frontiersin.orgwikipedia.org The pathway initiates with the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgwikipedia.orgpnas.org The first committed step in BIA biosynthesis is the stereospecific condensation of these two precursors, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS). frontiersin.orgoup.compnas.org This crucial reaction forms the fundamental 1-benzylisoquinoline (B1618099) scaffold of the BIA family, yielding the core compound (S)-norcoclaurine. oup.com

Following its formation, (S)-norcoclaurine undergoes a series of modifications, primarily through the action of methyltransferase enzymes, to produce the pivotal branch-point intermediate, (S)-reticuline. pnas.org (S)-Reticuline stands at a metabolic crossroads, serving as the direct or indirect precursor for the vast majority of BIA structural types, including protoberberines, benzophenanthridines, and the papaverine-type alkaloids. frontiersin.orgpnas.orgnih.gov The structural diversification arises from various enzymatic modifications such as hydroxylations, methylations, and landmark coupling reactions that rearrange the core skeleton. oup.com

Table 1: Key Enzymes in the Early Stages of Benzylisoquinoline Alkaloid (BIA) Biosynthesis

| Enzyme Name | Abbreviation | Function | Precursor(s) | Product |

| Norcoclaurine Synthase | NCS | Catalyzes the condensation to form the BIA backbone. frontiersin.orgoup.compnas.org | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-Norcoclaurine |

| Norcoclaurine 6-O-Methyltransferase | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine. pnas.org | (S)-Norcoclaurine | (S)-Coclaurine |

| Coclaurine N-Methyltransferase | CNMT | N-methylates (S)-coclaurine. pnas.org | (S)-Coclaurine | (S)-N-Methylcoclaurine |

| 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase | 4'OMT | Methylates the 4'-hydroxyl group. pnas.org | (S)-3'-Hydroxy-N-methylcoclaurine | (S)-Reticuline |

Enzymatic Steps Leading to Dihydropapaverine Scaffolds

The biosynthesis of papaverine and its dihydro- derivatives diverges from the central BIA pathway, with (S)-reticuline as a key upstream precursor. nih.govroyalsocietypublishing.org The immediate precursor to the dihydropapaverine scaffold is tetrahydropapaverine. nih.govscholaris.ca The conversion of tetrahydropapaverine into papaverine is not a single step but a sequential four-electron oxidation process, with dihydropapaverine as the stable two-electron oxidation intermediate. nih.govresearchgate.net

Research has identified a specific flavoprotein oxidase, dihydrobenzophenanthridine oxidase (DBOX), isolated from the opium poppy (Papaver somniferum), as a key enzyme in this transformation. nih.govscholaris.ca While DBOX's primary role in other pathways is the final step in sanguinarine (B192314) biosynthesis, it has been shown to be a multifunctional enzyme. researchgate.net In vitro and in vivo studies have demonstrated that DBOX accepts (RS)-tetrahydropapaverine as a substrate, catalyzing its oxidation first to dihydropapaverine and subsequently to the fully aromatized papaverine. nih.govscholaris.caresearchgate.net

The proposed mechanism involves a stepwise oxidation. nih.gov The initial two-electron oxidation of tetrahydropapaverine by DBOX yields the dihydropapaverine intermediate. Collision-induced dissociation (CID) analysis of the product has revealed fragment ions characteristic of both 1,2-dihydropapaverine and 3,4-dihydropapaverine (B1221456), suggesting the formation of these isomeric forms. nih.govscholaris.ca A further two-electron oxidation of this intermediate results in the formation of papaverine. nih.gov

Theoretical Postulations of Metabolic Transformations of 6'-Bromodihydropapaverine

Direct experimental data on the metabolic fate of this compound is not available in current literature. However, based on extensive research into the biotransformation of its parent compound, papaverine, and other related alkaloids, it is possible to postulate its likely metabolic pathways. nih.govresearchgate.net These transformations are primarily categorized as demethylation and oxidation reactions, often mediated by specific enzyme families.

The metabolic breakdown of papaverine is well-documented to proceed through several key reactions, including demethylation, oxidation, N-oxidation, and reduction. nih.govresearchgate.netmdpi.com Given the structural similarities, this compound is theoretically susceptible to analogous transformations.

Demethylation: O-demethylation is a primary metabolic route for papaverine, with microbial and mammalian systems capable of removing methyl groups at various positions to produce metabolites like 7-demethyl papaverine and 6,4'-didemethyl papaverine (papaveroline). nih.govresearchgate.net It is highly probable that this compound would undergo sequential demethylation at one or more of its four methoxy (B1213986) groups, catalyzed by demethylating enzymes. The presence of the bromo-substituent on the benzyl (B1604629) ring might influence the regioselectivity and rate of this process.

Oxidation: As this compound is a reduced form of a papaverine analog, a likely metabolic pathway is oxidation. This would involve the aromatization of the dihydroisoquinoline ring system to form the corresponding 6'-Bromopapaverine. This is the reverse of the reduction reaction observed in papaverine metabolism, which yields dihydropapaverine. nih.govresearchgate.net Further oxidation could also occur, analogous to the formation of papaverinol (B1212717) from papaverine. nih.gov

Table 2: Theoretically Postulated Metabolites of this compound (Based on known papaverine metabolic pathways)

| Postulated Metabolite | Type of Transformation | Parent Compound(s) |

| 6'-Bromopapaverine | Oxidation | This compound |

| Mono-demethylated this compound | Demethylation | This compound |

| Di/Tri/Tetra-demethylated this compound | Sequential Demethylation | This compound and its demethylated metabolites |

| Oxidized and Demethylated Analogs | Oxidation & Demethylation | This compound and its metabolites |

The Cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for Phase I metabolism of a vast array of xenobiotics, including pharmaceuticals. mdpi.com These enzymes are responsible for a wide range of oxidative reactions, most notably hydroxylations and demethylations. mdpi.comnih.gov The metabolism of papaverine and its analogs is closely linked to the action of CYP enzymes. nih.gov

Studies have identified specific P450 enzymes from the bacterium Arthrobacter sp. that are involved in the degradation of papaverine. nih.gov Specifically, CYP1232F1 and CYP1232A24 have been shown to catalyze the demethylation of papaverine's degradation products. nih.gov Furthermore, enzymes from the bacterial CYP105 family have demonstrated high specificity for papaverine analogs. For instance, CYP105D1 from Streptomyces griseus can perform regioselective demethylation at the 6-position of papaverine, while CYP105D18 from Streptomyces laurentii is capable of N-oxidation. smolecule.comresearchgate.netgoogle.com

Considering this evidence, it is a strong theoretical postulation that the metabolic transformation of this compound would be mediated by Cytochrome P450 enzymes. These enzymes would likely catalyze the key demethylation and oxidation reactions. The specific CYP isozymes involved and the precise metabolic profile would depend on the biological system, but the fundamental role of P450s in initiating the clearance and transformation of this compound is almost certain.

Advanced Research Applications and Methodological Developments for 6 Bromodihydropapaverine

Development of Specific Analytical Methods for Detection and Quantification in Complex Matrices

The accurate detection and quantification of 6'-Bromodihydropapaverine in complex biological matrices such as blood, plasma, urine, and tissue homogenates are crucial for understanding its pharmacokinetic and pharmacodynamic properties. cdc.govcdc.gov The development of robust analytical methods is the first step in enabling such studies.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone for analyzing related compounds and would be the method of choice for this compound. measurlabs.com Specifically, HPLC-tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, which is essential for distinguishing the analyte from endogenous matrix components and other metabolites. nih.govmdpi.com

Sample Preparation: Before analysis, a sample preparation step is critical to extract the compound of interest and remove interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. nih.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. SPE can offer cleaner extracts and higher recovery rates compared to LLE. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined and effective sample preparation method that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup and has been successfully applied to the analysis of papaverine (B1678415) and other alkaloids in complex matrices. sigmaaldrich.com

Chromatographic and Detection Parameters: The choice of HPLC column, mobile phase, and mass spectrometry parameters would need to be optimized for this compound.

| Parameter | Typical Conditions for Related Alkaloids | Rationale for this compound |

| HPLC Column | Reversed-phase C18 or C8 columns are common. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) can also be used for polar compounds. sigmaaldrich.com | A reversed-phase C18 column would likely provide good retention and separation. The bromine atom increases lipophilicity, making it well-suited for this stationary phase. |

| Mobile Phase | Gradient elution with acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.comsigmaaldrich.com | A gradient of acetonitrile and water with 0.1% formic acid would be a good starting point to ensure protonation of the analyte for positive ion mode mass spectrometry. |

| Ionization | Electrospray Ionization (ESI) in positive ion mode is typically used for nitrogen-containing alkaloids as they readily form protonated molecules [M+H]⁺. researchgate.net | ESI in positive ion mode would be highly effective for this compound due to the presence of the basic nitrogen atom. |

| MS Detection | Multiple Reaction Monitoring (MRM) is used for quantification in tandem MS, providing high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. mdpi.com | For this compound, specific MRM transitions would be identified by infusing a pure standard into the mass spectrometer. The unique isotopic pattern of bromine could also be used for confirmation. |

Method validation would be performed according to regulatory guidelines, such as those from the FDA or EMA, to ensure linearity, accuracy, precision, selectivity, and stability. europa.eufda.gov

Utilization of this compound as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways. nih.gov Given that papaverine is a known inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A, this compound could serve as a valuable chemical probe to investigate the structure and function of these enzymes. nih.gov The introduction of a bromine atom at the 6' position can alter the compound's properties in several ways that are advantageous for a chemical probe:

Modified Selectivity and Potency: The bulky and electronegative bromine atom can influence how the molecule binds to its target protein, potentially leading to increased potency or altered selectivity for different PDE isozymes.

Site for Further Modification: The bromine atom can serve as a chemical handle for the attachment of other functional groups, such as fluorescent dyes or affinity tags, to create more sophisticated probes for imaging or protein pulldown experiments.

X-ray Crystallography: The heavy bromine atom can aid in solving the crystal structure of the compound bound to its target protein by providing a strong anomalous scattering signal.

Brominated alkaloids isolated from marine organisms have shown a wide range of biological activities, suggesting that the bromine substitution can be a key feature for potent bioactivity. researchgate.netnih.govmdpi.com By studying how this compound interacts with PDE enzymes or other potential targets, researchers can gain insights into the role of these proteins in cellular signaling and disease.

Strategies for Isotopic Labeling (e.g., 14C, 3H) in Research Applications

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. acs.org Labeling this compound with isotopes such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H) would enable researchers to trace its fate in a biological system.

Synthesis of Labeled this compound: The synthesis of radiolabeled this compound would likely involve introducing the isotope in the final steps of the synthesis to maximize radiochemical yield.

¹⁴C-Labeling: Carbon-14 could be incorporated by using a ¹⁴C-labeled precursor, such as [¹⁴C]methyl iodide, to methylate one of the hydroxyl groups on a demethylated precursor of the molecule. nih.gov Alternatively, a building block containing ¹⁴C in the aromatic ring could be used. researchgate.net

³H-Labeling: Tritium labeling can often be achieved with higher specific activity. This could be done through catalytic dehalogenation of a di- or tri-brominated precursor with tritium gas. nih.gov Another approach is hydrogen isotope exchange, where a catalyst promotes the exchange of hydrogen atoms on the molecule with tritium from a solvent like tritiated water. acs.orgacs.org

Applications of Labeled this compound:

Metabolism Studies: By administering the labeled compound to animals, researchers can identify and quantify its metabolites in excreta and tissues, providing a complete picture of its biotransformation. smolecule.com

Quantitative Whole-Body Autoradiography (QWBA): This imaging technique uses the radiolabeled compound to visualize its distribution across the entire body, identifying tissues where the drug or its metabolites accumulate.

Binding Assays: Tritiated compounds are often used in radioligand binding assays to determine the affinity of a compound for its target receptor or enzyme.

Research on the biosynthesis of papaverine has utilized stable isotope-labeled precursors to elucidate the metabolic pathways in plants, a technique that could be adapted for studying the metabolism of this compound in animal models. nih.gov

Integration of Cheminformatics and Machine Learning in Compound Design and Analysis